molecular formula C14H20ClNO2 B184200 N-(2-Chloroethyl)salsolidine CAS No. 500266-66-0

N-(2-Chloroethyl)salsolidine

Cat. No. B184200
M. Wt: 269.77 g/mol
InChI Key: DLQJDVBELUCAFA-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)salsolidine” is a chemical compound with the molecular formula C14H20ClNO2 . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “N-(2-Chloroethyl)salsolidine” includes a 2-chloroethyl group attached to a salsolidine base . The exact structure would require more detailed analysis or experimental data.

Scientific Research Applications

1. Neuropharmacological Properties

  • Salsolinol derivatives, including N-(2-Chloroethyl)salsolidine, have been studied for their roles in the human brain, particularly in relation to monoamine oxidase inhibition and neurotoxicity. For instance, specific salsolinol derivatives are found to be endogenous monoamine oxidase inhibitors, affecting levels of neurotransmitters and potentially contributing to neurological conditions like Parkinson's disease (Naoi et al., 2004).
  • Research also indicates that these compounds can induce apoptosis in neural cells, suggesting a potential role in neurodegenerative diseases. This finding is critical for understanding the pathogenesis of such diseases and exploring therapeutic avenues (Shukla et al., 2013).

2. Chemical Synthesis and Properties

  • The chemical pathways and synthesis of salsolidine, including its derivatives, have been explored to understand their structural and functional properties. Such studies are essential for developing synthetic methods for potential pharmaceutical applications (Kaufman, 2004).

3. Environmental and Biological Applications

  • Salsolinol derivatives have been studied in various environmental and biological contexts. For example, research on aniline derivatives, which share structural similarities with salsolinol compounds, has explored their use as corrosion inhibitors in industrial applications (Khaled & Hackerman, 2004).
  • Additionally, the interaction of salsolinol compounds with other substances, such as in chemical oxidation processes, is of interest in environmental science and engineering (Ravikumar & Gurol, 1994).

properties

IUPAC Name

2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQJDVBELUCAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394630
Record name N-(2-Chloroethyl)salsolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)salsolidine

CAS RN

500266-66-0
Record name N-(2-Chloroethyl)salsolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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